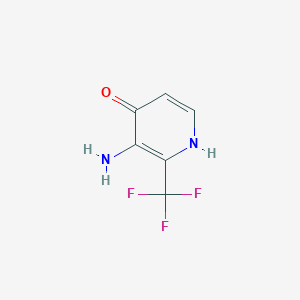

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

Übersicht

Beschreibung

“3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound has a trifluoromethyl group (CF3), which is a functional group in organofluorines that has three fluorine atoms attached to a methyl group .

Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives, such as “3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine” includes a pyridine ring, an amino group (NH2), a hydroxy group (OH), and a trifluoromethyl group (CF3) . The presence of these functional groups can significantly influence the compound’s chemical behavior and reactivity.Chemical Reactions Analysis

Trifluoromethylpyridine derivatives are known to participate in various chemical reactions . For example, they can be used as reactants in the preparation of aminopyridines through amination reactions . They can also act as catalytic ligands for regioselective preparation of other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine” are influenced by its molecular structure . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen

Agrochemical Industry

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine: plays a significant role in the agrochemical industry. Its derivatives are primarily used in the synthesis of crop protection agents . The trifluoromethyl group enhances the biological activity of pesticides, making them more effective against pests. This compound serves as an intermediate in creating new formulations that contribute to sustainable agriculture by protecting crops with minimal environmental impact.

Pharmaceutical Development

In pharmaceuticals, this compound is utilized as a building block for creating drugs with trifluoromethyl groups . These groups are known to improve the metabolic stability and bioavailability of pharmaceuticals. As such, 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is instrumental in developing new medications, including those undergoing clinical trials, offering potential treatments for various diseases.

Material Science

The unique properties of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine find applications in material science, particularly in synthesizing compounds with specific physicochemical characteristics . Its derivatives can be used to create advanced materials with desired properties, such as increased strength, chemical resistance, or specific electronic attributes.

Environmental Science

This compound’s derivatives are being explored for their potential environmental applications. They could play a role in developing environmentally friendly materials and chemicals that reduce pollution and are safer for wildlife and ecosystems .

Analytical Chemistry

In analytical chemistry, 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is valuable for its role in synthesizing reagents and standards used in chemical analysis . Its derivatives can be used to create reference compounds that help in the accurate measurement and detection of various substances.

Biochemistry

The compound is also significant in biochemistry, where it is used to study enzyme interactions and protein binding due to its ability to form hydrogen bonds and interact with biological molecules . This can lead to a better understanding of biochemical pathways and the development of biochemical assays.

Pharmacology

In pharmacology, the trifluoromethyl group present in 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is associated with enhanced pharmacokinetic properties . It is used in the synthesis of various pharmacological agents, contributing to the discovery of new therapies and treatments.

Chemical Engineering

Finally, in chemical engineering, this compound is used in the synthesis of complex organic molecules and as a catalyst in various chemical reactions . Its versatility makes it a valuable asset in designing processes and systems for manufacturing chemicals on an industrial scale.

Wirkmechanismus

Target of Action

Similar compounds such as 4-amino-2-(trifluoromethyl)pyridine are involved in many syntheses of active pharmaceutical ingredients (apis), such as naporafenib, a raf inhibitor used in the treatment of raf-driven cancers .

Mode of Action

It’s known that similar compounds can undergo a chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .

Biochemical Pathways

Similar compounds are known to be involved in the protection of crops from pests . They are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Result of Action

Similar compounds are known to have a wide range of applications in the agrochemical and pharmaceutical industries .

Action Environment

Similar compounds are known to be stable and readily prepared, making them environmentally benign .

Safety and Hazards

As with any chemical compound, handling “3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine” requires appropriate safety measures . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), with potential risks including skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Eigenschaften

IUPAC Name |

3-amino-2-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)5-4(10)3(12)1-2-11-5/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLBWQRMWAZISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280607 | |

| Record name | 3-Amino-2-(trifluoromethyl)-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine | |

CAS RN |

1227581-79-4 | |

| Record name | 3-Amino-2-(trifluoromethyl)-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-(trifluoromethyl)-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1459516.png)

![4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1459517.png)

![4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline](/img/structure/B1459520.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride](/img/structure/B1459528.png)

amine hydrochloride](/img/structure/B1459529.png)

![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)

![Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459538.png)